molecular formula C18H21N3O4 B12237562 2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12237562
M. Wt: 343.4 g/mol
InChI Key: VZKDQMNMGGRHLV-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic compound that features a trimethoxyphenyl group and a pyridinyl azetidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and a base.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with a benzoyl chloride derivative under basic conditions.

    Introduction of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the pyridinyl azetidine moiety may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 3-hydroxy-N-(4-methylphenyl)benzamide
  • 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to the combination of its trimethoxyphenyl group and pyridinyl azetidine moiety. This unique structure imparts specific biological activities and makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C18H21N3O4/c1-23-14-8-7-13(16(24-2)17(14)25-3)18(22)20-12-10-21(11-12)15-6-4-5-9-19-15/h4-9,12H,10-11H2,1-3H3,(H,20,22)

InChI Key

VZKDQMNMGGRHLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2CN(C2)C3=CC=CC=N3)OC)OC

Origin of Product

United States

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